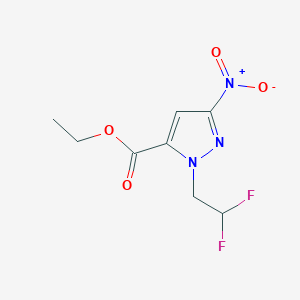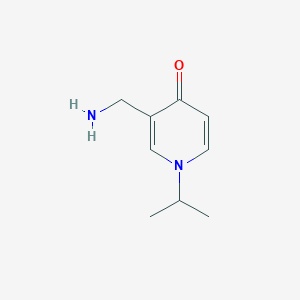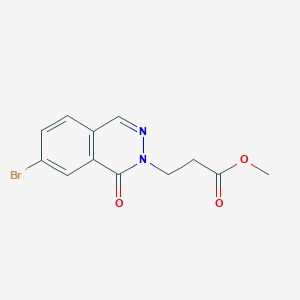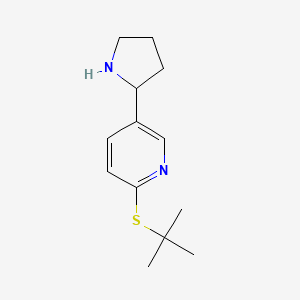
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)エタノールは、アルコール類に属する有機化合物です。これは、シクロヘキシルチオ基とエチル鎖に結合したヒドロキシル基で置換されたピリジン環を特徴としています。
2. 製法
合成経路と反応条件
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)エタノールの合成は、一般的に以下の手順を含みます。
ピリジン環の形成: ピリジン環は、β-ケトエステル、アルデヒド、アンモニアの縮合を含む、ハントッシュピリジン合成などの様々な方法で合成できます。
シクロヘキシルチオ基の導入: シクロヘキシルチオ基は、ピリジン環上の適切な脱離基とシクロヘキシルチオールが反応する求核置換反応によって導入できます。
エタノール基の付加: 最後のステップは、対応するケトンまたはアルデヒドを還元してエタノール基を形成することです。これは、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して実現できます。
工業的生産方法
この化合物の工業的生産は、おそらく同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。連続フロー化学や触媒の使用などの技術は、効率を高めるために使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction where a cyclohexylthiol reacts with a suitable leaving group on the pyridine ring.
Attachment of the Ethanol Group: The final step involves the reduction of a corresponding ketone or aldehyde to form the ethanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
反応の種類
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)エタノールは、以下を含む様々な化学反応を起こすことができます。
酸化: ヒドロキシル基は、三酸化クロム (CrO3) やクロム酸ピリジニウム (PCC) などの酸化剤を使用して、ケトンまたはアルデヒドに酸化できます。
還元: この化合物は、NaBH4 や LiAlH4 などの還元剤を使用して、異なるアルコール誘導体にさらに還元できます。
置換: シクロヘキシルチオ基は、適切な条件下で他の求核剤に置換できます。
一般的な試薬と条件
酸化: 三酸化クロム (CrO3)、クロム酸ピリジニウム (PCC)
還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)
置換: 目的の置換に応じて、様々な求核剤
主な生成物
酸化: ケトンまたはアルデヒド
還元: 異なるアルコール誘導体
置換: シクロヘキシルチオ基が異なる置換基に置き換わった化合物
4. 科学研究における用途
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)エタノールは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 様々な生体標的への影響を含む、潜在的な治療効果について調査されています。
工業: 新しい材料の開発や、他の化合物の合成における中間体として使用されます。
科学的研究の応用
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
作用機序
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)エタノールは、特定の分子標的や経路との相互作用によって作用します。この化合物は、受容体や酵素に結合して、それらの活性を調節することにより効果を発揮する可能性があります。正確な分子標的や経路は、化合物が使用される特定の用途やコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)プロパノール: エタノールではなくプロパノール基を持つ同様の構造。
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)ブタノール: エタノールではなくブタノール基を持つ同様の構造。
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)メタノール: エタノールではなくメタノール基を持つ同様の構造。
独自性
1-(6-(シクロヘキシルチオ)-5-メチルピリジン-3-イル)エタノールは、官能基と構造の特徴の特定の組み合わせによって独特です。この独自性により、異なる分子標的や経路と相互作用することができ、様々な科学的および産業的用途にとって価値があります。
類似化合物との比較
Similar Compounds
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)butanol: Similar structure but with a butanol group instead of ethanol.
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)ethanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and pathways, making it valuable for various scientific and industrial applications.
特性
分子式 |
C14H21NOS |
|---|---|
分子量 |
251.39 g/mol |
IUPAC名 |
1-(6-cyclohexylsulfanyl-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NOS/c1-10-8-12(11(2)16)9-15-14(10)17-13-6-4-3-5-7-13/h8-9,11,13,16H,3-7H2,1-2H3 |
InChIキー |
UFQDOEGDESGEGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1SC2CCCCC2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)




![4-Bromo-2-(3-iodophenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11797086.png)



![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)


